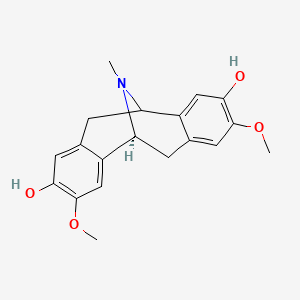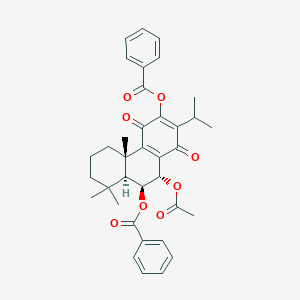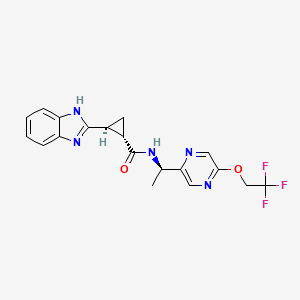
S-Acetyl-PEG3-Alkohol
Übersicht
Beschreibung
S-acetyl-PEG3-alcohol is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The chemical formula of S-acetyl-PEG3-alcohol is C8H16O4S . Its molecular weight is 208.28 g/mol . The exact mass is 208.08 .Physical And Chemical Properties Analysis
S-acetyl-PEG3-alcohol has a molecular weight of 208.28 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 9 . Its topological polar surface area is 81.1 Ų .Wissenschaftliche Forschungsanwendungen
PEG-Linker
“S-Acetyl-PEG3-Alkohol” ist ein PEG-Linker, der eine Schwefelacetyl- und eine Hydroxylgruppe enthält {svg_1}. Die Schwefelacetyl-Gruppe kann entfernt werden, um eine Thiol-Gruppe zu erzeugen, und die Hydroxylgruppe kann weiter derivatisiert werden, um die Verbindung zu modifizieren {svg_2}. Die hydrophilen PEG-Linker erhöhen die Wasserlöslichkeit der Verbindung in wässrigen Medien {svg_3}.
Arzneimittel-Abgabesysteme
“this compound” wurde umfassend in der Entwicklung neuartiger Arzneimittel-Abgabesysteme, wie z. B. Liposomen, Mizellen und Dendrimeren, eingesetzt {svg_4}. Seine einzigartigen chemischen Eigenschaften ermöglichen die kovalente Anbindung von therapeutischen Wirkstoffen, wie z. B. Medikamenten, Peptiden und Proteinen, an die PEG-Kette über Ester- oder Amidbindungen {svg_5}.
Verbesserte therapeutische Wirksamkeit
Die resultierenden Konjugate aus der Anbindung von therapeutischen Wirkstoffen an die PEG-Kette zeigen eine verbesserte Stabilität, erhöhte Löslichkeit und verlängerte Zirkulationszeit in vivo {svg_6}. Dies führt zu einer verbesserten therapeutischen Wirksamkeit und reduzierten Nebenwirkungen {svg_7}.
Antikörper-Wirkstoff-Konjugate (ADCs)
“this compound” wurde als Linker in Antikörper-Wirkstoff-Konjugaten (ADCs) eingesetzt {svg_8}. ADCs sind eine vielversprechende Klasse von Biopharmazeutika, die die Selektivität von monoklonalen Antikörpern mit der Zytotoxizität von niedermolekularen Medikamenten kombinieren {svg_9}.
Flexibler und biokompatibler Linker
“this compound” dient als flexibler und biokompatibler Linker, der die Anbindung einer Wirkstoff-Nutzlast an einen Antikörper ermöglichen kann, ohne seine Bindungsspezifität und -affinität zu beeinträchtigen {svg_10}.
PROTAC-Synthese
“this compound” ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_11}. PROTACs enthalten zwei verschiedene Liganden, die durch einen Linker verbunden sind; einer ist ein Ligand für eine E3-Ubiquitin-Ligase und der andere für das Zielprotein {svg_12}.
Wirkmechanismus
S-acetyl-PEG3-alcohol acts as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
S-acetyl-PEG3-alcohol may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
S-acetyl-PEG3-alcohol is a PEG linker containing a sulfur acetyl group and a hydroxyl group . The sulfur acetyl group can be removed to produce a thiol moiety . The hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Cellular Effects
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of S-acetyl-PEG3-alcohol involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . S-acetyl-PEG3-alcohol, as a PEG-based linker, facilitates the formation of these PROTACs .
Metabolic Pathways
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules , which are involved in the ubiquitin-proteasome system .
Eigenschaften
IUPAC Name |
S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQARUNUXUQMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)